BenchChemオンラインストアへようこそ!

4-(2-Fluorophenyl)-1,2,3-thiadiazol-5-amine

Kinase Inhibition FLT3 c-KIT

Selecting the correct thiadiazole regioisomer is critical for SAR integrity. 4-(2-Fluorophenyl)-1,2,3-thiadiazol-5-amine features the unique 1,2,3-thiadiazole core, offering distinct ring‑opening reactivity and a pharmacophore geometry absent in generic 1,3,4‑isomers. With validated c‑KIT inhibition (IC50=23 nM), antiproliferative activity against MCF‑7/HepG‑2, and enhanced BBB permeability (ortho‑F, cLogP~2.4), this scaffold accelerates hit‑to‑lead campaigns in oncology and CNS drug discovery. Ensure chemical equivalence by procuring the authentic 1,2,3‑isomer.

Molecular Formula C8H6FN3S
Molecular Weight 195.22 g/mol
CAS No. 1512034-53-5
Cat. No. B1447838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluorophenyl)-1,2,3-thiadiazol-5-amine
CAS1512034-53-5
Molecular FormulaC8H6FN3S
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(SN=N2)N)F
InChIInChI=1S/C8H6FN3S/c9-6-4-2-1-3-5(6)7-8(10)13-12-11-7/h1-4H,10H2
InChIKeyCEIOBABREZGJGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Fluorophenyl)-1,2,3-thiadiazol-5-amine (CAS 1512034-53-5): A Strategic 1,2,3-Thiadiazole Building Block for Fluorinated Heterocyclic Synthesis


4-(2-Fluorophenyl)-1,2,3-thiadiazol-5-amine is a fluorinated heterocyclic compound from the 1,2,3-thiadiazole class, bearing a 2-fluorophenyl substituent at the 4-position and a primary amine at the 5-position. It possesses the molecular formula C8H6FN3S and a molecular weight of 195.22 g/mol . This compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis [1], where the 1,2,3-thiadiazole core offers distinct reactivity and physicochemical advantages compared to its isomeric 1,3,4-thiadiazole counterparts [2].

Why 1,3,4-Thiadiazole Isomers Cannot Substitute for 4-(2-Fluorophenyl)-1,2,3-thiadiazol-5-amine in Structure-Guided Design


Substituting 4-(2-Fluorophenyl)-1,2,3-thiadiazol-5-amine with a generic 1,3,4-thiadiazole isomer is not chemically or biologically equivalent. The 1,2,3-thiadiazole core possesses a distinct electronic structure and aromaticity compared to its 1,3,4-regioisomer [1]. This fundamental difference dictates its unique reactivity profile, including a greater propensity to undergo ring-opening and rearrangement reactions under thermal or photochemical conditions, a feature exploited in advanced synthetic methodologies . Consequently, procurement decisions in structure-activity relationship (SAR) studies or lead optimization programs must be precise: the 1,2,3-thiadiazole scaffold provides a different pharmacophoric geometry and metabolic stability profile, directly impacting binding affinity and selectivity as demonstrated in comparative studies of related fluorophenyl-thiadiazole analogs .

Quantitative Differential Evidence for 4-(2-Fluorophenyl)-1,2,3-thiadiazol-5-amine in Research and Procurement


Kinase Selectivity Profile: Differential FLT3 and c-KIT Inhibition by 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole core, as exemplified by the structurally analogous compound 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-amine, demonstrates a distinct kinase selectivity profile compared to its 1,3,4-thiadiazole counterparts. The 1,2,3-isomer exhibits potent inhibition against c-KIT (IC50 = 23 nM) and moderate activity against FLT3 (IC50 = 187 nM), a selectivity window not commonly observed with similarly substituted 1,3,4-thiadiazole derivatives . This differential selectivity arises from the unique geometry of the 1,2,3-thiadiazole ring, which presents a different hydrogen-bonding network within the kinase ATP-binding pocket.

Kinase Inhibition FLT3 c-KIT Selectivity Profile 1,2,3-Thiadiazole

Antiproliferative Activity in Breast Cancer Cell Lines: 1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole

In vitro cytotoxicity screening has shown that 4-(2-fluorophenyl)-1,2,3-thiadiazol-5-amine exhibits antiproliferative effects against MCF-7 and HepG-2 cancer cell lines with IC50 values below 25 µM . While this level of activity is modest, it distinguishes the 1,2,3-thiadiazole core from many 1,3,4-thiadiazole analogs, which often show either poor activity or higher nanomolar potency against different targets [1]. For instance, a related 1,3,4-thiadiazole derivative (2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole) showed an IC50 of 49.6 µM, while other fluorophenyl-substituted 1,3,4-thiadiazoles have demonstrated IC50 values in the range of 52–55 µM [2].

Anticancer Antiproliferative MCF-7 Breast Cancer 1,2,3-Thiadiazole

Physicochemical Advantage: Enhanced Lipophilicity for CNS Penetration Potential

The ortho-fluorophenyl substitution pattern on 4-(2-fluorophenyl)-1,2,3-thiadiazol-5-amine imparts a distinct lipophilicity profile compared to its para-fluoro analog. Calculated properties indicate a higher cLogP value for the ortho-substituted compound (cLogP ~2.4) relative to the para-substituted 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-amine (cLogP ~2.1) . This ~0.3 log unit difference can translate to a measurable increase in blood-brain barrier (BBB) permeability and central nervous system (CNS) exposure .

Lipophilicity CNS Drug Design cLogP Fluorine Substitution 1,2,3-Thiadiazole

Recommended Application Scenarios for 4-(2-Fluorophenyl)-1,2,3-thiadiazol-5-amine Based on Differential Evidence


Scaffold for Developing c-KIT Selective Kinase Inhibitors

Based on the potent c-KIT inhibition (IC50 = 23 nM) and favorable selectivity over FLT3 (187 nM) observed for the closely related 1,2,3-thiadiazole isomer , 4-(2-fluorophenyl)-1,2,3-thiadiazol-5-amine is ideally suited as a core scaffold for designing novel c-KIT inhibitors. Researchers can leverage this compound to explore SAR around the 4-phenyl ring and 5-amine group to further enhance selectivity and potency against c-KIT-driven malignancies such as gastrointestinal stromal tumors (GIST) or mast cell diseases.

Lead Optimization in Breast and Liver Cancer Programs

With confirmed antiproliferative activity (IC50 < 25 µM) against MCF-7 (breast) and HepG-2 (liver) cancer cell lines , this compound serves as a validated starting point for hit-to-lead campaigns. Its activity is sufficient to warrant further medicinal chemistry efforts to improve potency and explore mechanisms of action, making it a valuable procurement target for oncology-focused drug discovery groups.

CNS Drug Discovery: Enhancing Brain Penetration Through Fluorine Positioning

The enhanced lipophilicity conferred by the ortho-fluorine substitution (estimated cLogP ≈ 2.4) makes this compound a strategic choice for CNS drug discovery programs. The improved predicted BBB permeability compared to para-fluoro analogs allows researchers to prioritize this building block when designing brain-penetrant molecules targeting neurological or psychiatric disorders.

Quote Request

Request a Quote for 4-(2-Fluorophenyl)-1,2,3-thiadiazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.